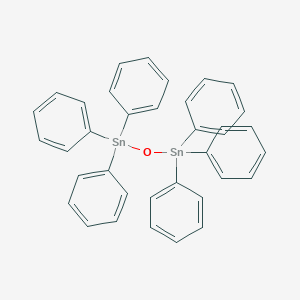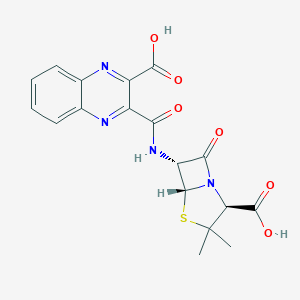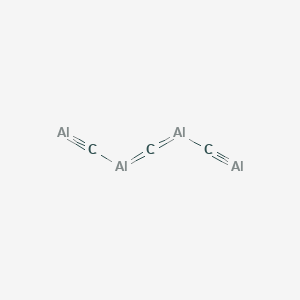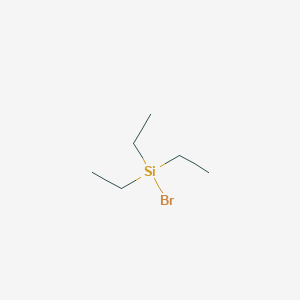
Bromotriethylsilane
説明
Synthesis Analysis
The synthesis of bromotriethylsilane and related compounds often involves the use of bromo compounds and organosilicon precursors. For example, a series of polymeric organosilicon systems with thiophene units were synthesized via NiCl2(dppe)-catalyzed Grignard coupling, demonstrating the utility of bromo-organic compounds in the preparation of organosilicon polymers (Kunai et al., 1996). Additionally, the synthesis of carbosilane dendritic macromolecules highlights the intricate methodologies employed in organosilicon chemistry (Zhou & Roovers, 1993).
Molecular Structure Analysis
The molecular structure of bromotriethylsilane and its derivatives plays a crucial role in their reactivity and application in organic synthesis. The crystal and molecular structure analysis of bromotricarbonyl(N,N′-dimethylethane-1,2-diamine)rhenium(I) provides insight into the spatial arrangement and electron distribution within such compounds, which is vital for understanding their chemical behavior (Abel et al., 1980).
Chemical Reactions and Properties
Bromotriethylsilane participates in a variety of chemical reactions, showcasing its versatility as a reagent. The reactions of halotriorganosilanes with triethyl phosphite and sodium dialkyl phosphites reveal the potential of bromotriethylsilane in forming silyl-substituted tervalent phosphorus derivatives, indicating its utility in organic synthesis and modification of chemical structures (Bugerenko et al., 1966).
Physical Properties Analysis
The physical properties of bromotriethylsilane, such as solubility, melting point, and boiling point, are essential for its handling and application in laboratory and industrial settings. While specific studies on the physical properties of bromotriethylsilane were not identified in the current literature search, understanding these characteristics is crucial for its storage, manipulation, and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of bromotriethylsilane, including reactivity with different organic and inorganic substrates, stability under various conditions, and its role as a precursor for further chemical transformations, are fundamental to its widespread use in organic synthesis. The use of bromine and bromo-organic compounds in organic synthesis highlights the chemical versatility and reactivity of such compounds in facilitating a wide range of organic transformations (Saikia et al., 2016).
科学的研究の応用
Bromotrimethylsilane, also known as Trimethylsilyl bromide or (CH3)3SiBr, is a chemical compound with the molecular weight of 153.09 . It’s commonly used in the field of organic chemistry as a protection/deprotection reagent .
One of its applications is in the direct allylation of a variety of alcohols with allyltrimethylsilane . In this process, Bromotrimethylsilane is used with InCl3 to catalyze the reaction . The specific experimental procedures and technical details may vary depending on the specific alcohol and reaction conditions used.
Synthesis of Bromohydrins
Safety And Hazards
特性
IUPAC Name |
bromo(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKORWKZRPKRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061489 | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromotriethylsilane | |
CAS RN |
1112-48-7 | |
| Record name | Bromotriethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, bromotriethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



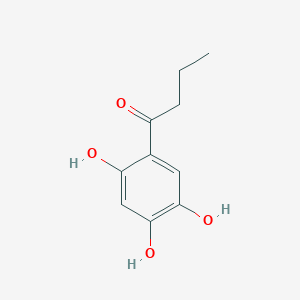
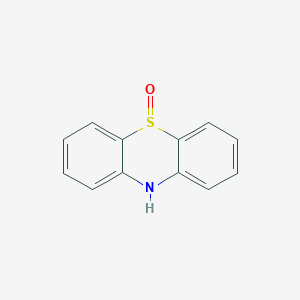
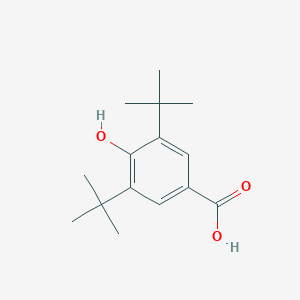
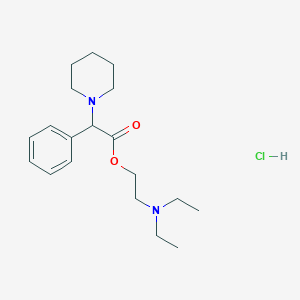
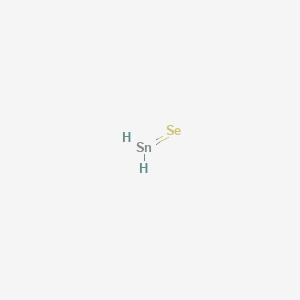
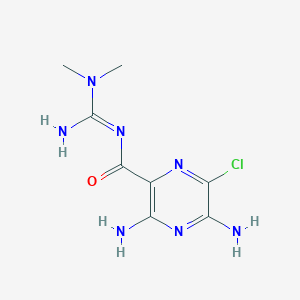
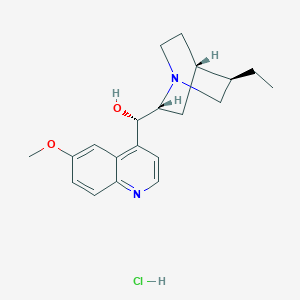
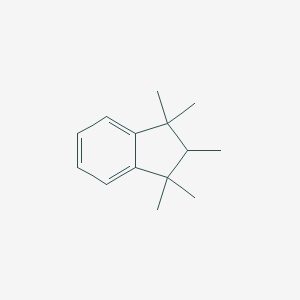
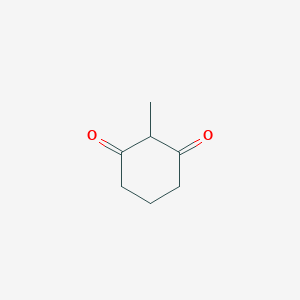
![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
